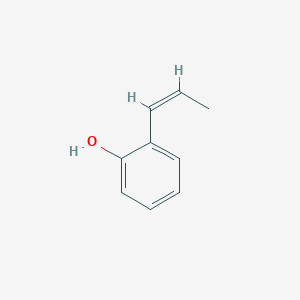

2-(1-Propenyl)phenol, (Z)-

Description

BenchChem offers high-quality 2-(1-Propenyl)phenol, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Propenyl)phenol, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23508-99-8 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-[(Z)-prop-1-enyl]phenol |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3/b5-2- |

InChI Key |

WHGXZPQWZJUGEP-DJWKRKHSSA-N |

Isomeric SMILES |

C/C=C\C1=CC=CC=C1O |

Canonical SMILES |

CC=CC1=CC=CC=C1O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-2-(1-Propenyl)phenol from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-2-(1-Propenyl)phenol from salicylaldehyde, with a focus on the Wittig reaction for the stereoselective formation of the cis-isomer. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to this transformation.

Introduction

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest in various fields of chemical research, including natural product synthesis and medicinal chemistry. Its synthesis from the readily available starting material, salicylaldehyde, presents a valuable transformation in organic chemistry. The key challenge in this synthesis lies in the stereoselective formation of the (Z)-isomer (cis-isomer) of the propenyl group. The Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds, offers a reliable strategy to achieve this selectivity.[1][2][3]

This guide will focus on the Wittig reaction as the primary synthetic route, detailing the preparation of the necessary reagents and the reaction conditions that favor the formation of the desired (Z)-alkene.

Reaction Mechanism: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. For the synthesis of (Z)-2-(1-Propenyl)phenol, a non-stabilized ylide is required, which generally leads to the formation of the (Z)-alkene.[1]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the driving force for the reaction. With non-stabilized ylides, the formation of the cis-substituted oxaphosphetane is kinetically favored, leading to the preferential formation of the (Z)-alkene.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of (Z)-2-(1-Propenyl)phenol from salicylaldehyde via the Wittig reaction.

Preparation of Ethyltriphenylphosphonium Bromide

The first step is the synthesis of the phosphonium salt, which serves as the precursor to the Wittig reagent.

-

Materials:

-

Triphenylphosphine (PPh₃)

-

Ethyl bromide (CH₃CH₂Br)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add an equimolar amount of ethyl bromide to the solution.

-

Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature and collect the precipitated ethyltriphenylphosphonium bromide by filtration.

-

Wash the solid with cold diethyl ether and dry it under vacuum.

-

Synthesis of (Z)-2-(1-Propenyl)phenol

This procedure details the Wittig reaction between salicylaldehyde and the in situ generated ethylidenetriphenylphosphorane.

-

Materials:

-

Ethyltriphenylphosphonium bromide

-

Salicylaldehyde

-

Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Sodium amide (NaNH₂))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and slowly add a slight molar excess of the strong base. Stir the mixture at this temperature for 1-2 hours to form the ylide (a characteristic orange to red color is often observed).

-

Slowly add a solution of salicylaldehyde in the same anhydrous solvent to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

The crude product is a mixture of (Z)- and (E)-2-(1-propenyl)phenol and the byproduct, triphenylphosphine oxide. Purification is typically achieved by column chromatography.

-

Method:

-

Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions. The less polar alkene isomers will elute before the more polar triphenylphosphine oxide. The (Z)- and (E)-isomers may also be separable by careful chromatography.

-

Combine the fractions containing the pure (Z)-2-(1-propenyl)phenol and concentrate under reduced pressure to yield the final product.

-

Data Presentation

This section provides the expected quantitative data for the synthesis of (Z)-2-(1-Propenyl)phenol.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | General Knowledge |

| Reagents | Ethyltriphenylphosphonium bromide, Strong Base | [2] |

| Solvent | Anhydrous THF or DMF | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 12 - 24 hours | General Knowledge |

| Typical Yield | Moderate to Good (Varies with specific conditions) | General Knowledge |

| Z:E Isomer Ratio | Z-isomer favored with non-stabilized ylides | [1] |

Table 2: Spectroscopic Data for (Z)-2-(1-Propenyl)phenol

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, ppm) | δ ~6.8-7.2 (m, 4H, Ar-H), ~6.5 (dq, 1H, =CH-), ~5.9 (dq, 1H, =CH-), ~5.0 (s, 1H, OH), ~1.8 (dd, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~154 (C-OH), ~130-120 (Ar-C), ~125 (=CH), ~123 (=CH), ~14 (CH₃) |

| IR (cm⁻¹) | ~3400 (br, O-H), ~3050 (sp² C-H), ~1600, 1490 (C=C aromatic), ~1230 (C-O) |

| Mass Spectrometry (m/z) | M⁺ at 134.18 |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions in IR spectra, can vary slightly depending on the solvent and concentration.

Mandatory Visualizations

Diagram 1: Wittig Reaction Pathway

Caption: The reaction pathway of the Wittig synthesis.

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification.

Conclusion

The synthesis of (Z)-2-(1-Propenyl)phenol from salicylaldehyde is effectively achieved through the Wittig reaction. By employing a non-stabilized ylide, the reaction can be directed to favor the formation of the desired (Z)-isomer. Careful execution of the experimental protocol and rigorous purification are essential for obtaining a high-purity product. The data and methodologies presented in this guide are intended to provide researchers and scientists with a solid foundation for the successful synthesis and characterization of this valuable compound.

References

A Technical Guide to the Isolation of (Z)-2-(1-Propenyl)phenol from Natural Sources: A General Approach

Disclaimer: Extensive research did not yield a specific, confirmed natural source of (Z)-2-(1-Propenyl)phenol. The scientific literature is heavily focused on its methoxy-derivative, (Z)-isoeugenol. Therefore, this document provides a generalized, in-depth technical guide for the isolation of phenolic compounds, such as (Z)-2-(1-Propenyl)phenol, from the essential oil of a hypothetical plant source. The protocols and data are presented as a template for researchers, scientists, and drug development professionals to adapt should a natural source be identified.

General Isolation and Purification Workflow

The isolation of a specific phenolic compound from a plant matrix is a multi-step process that begins with the extraction of the essential oil, followed by fractionation to isolate the phenolic components, and finally, purification of the target compound. The purity and structure of the final product are then confirmed using various analytical techniques.

Caption: Generalized workflow for the isolation of (Z)-2-(1-Propenyl)phenol.

Experimental Protocols

The following are detailed methodologies for the key experiments in the isolation and purification process.

Protocol 2.1: Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting volatile compounds, such as those found in essential oils, from plant material without the need for high temperatures that could degrade the target compounds.[1]

Apparatus:

-

Steam generator

-

Distillation flask

-

Condenser

-

Receiving vessel (e.g., separatory funnel)

-

Heating mantle

Procedure:

-

Fresh or dried plant material is ground or chopped to increase the surface area.

-

The plant material is placed in the distillation flask.

-

Steam from the steam generator is passed through the plant material. The hot steam causes the volatile compounds to vaporize.

-

The mixture of steam and volatile compounds travels to the condenser.

-

The condenser, cooled with circulating water, condenses the vapor back into a liquid.

-

The liquid, a mixture of water and essential oil, is collected in the receiving vessel.

-

As essential oils are generally immiscible with water, they will form a separate layer and can be separated.

Protocol 2.2: Separation of the Phenolic Fraction from the Essential Oil

Phenolic compounds can be separated from the other components of the essential oil by taking advantage of their acidic nature.

Reagents and Equipment:

-

Crude essential oil

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

2M Hydrochloric acid (HCl)

-

Separatory funnels

-

pH meter or pH paper

Procedure:

-

The crude essential oil is dissolved in diethyl ether.

-

The ether solution is transferred to a separatory funnel and washed three times with a 5% aqueous NaOH solution. The phenolic compounds will react with the NaOH to form water-soluble phenoxide salts, which will move into the aqueous layer.

-

The aqueous layers are combined and then cooled in an ice bath.

-

The pH of the combined aqueous layer is adjusted to approximately 2 by the slow addition of 2M HCl. This will protonate the phenoxide salts, regenerating the phenolic compounds which will precipitate or form an oily layer.

-

The acidified aqueous solution is then extracted three times with diethyl ether. The phenolic compounds will move into the ether layer.

-

The ether extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude phenolic fraction.

Protocol 2.3: Purification of (Z)-2-(1-Propenyl)phenol by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate a specific compound from a mixture.[2]

Instrumentation and Conditions (Example):

-

Instrument: Preparative HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Flow Rate: Appropriate for the column dimensions.

-

Detection Wavelength: Determined by the UV spectrum of the crude phenolic fraction, likely around 280 nm for phenols.

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Procedure:

-

The crude phenolic fraction is dissolved in a small amount of the initial mobile phase.

-

The solution is filtered through a 0.45 µm syringe filter.

-

The sample is injected onto the preparative HPLC column.

-

Fractions are collected as they elute from the column. The fraction corresponding to the peak of (Z)-2-(1-Propenyl)phenol is collected.

-

The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2.4: Structural Elucidation and Purity Assessment

The identity and purity of the isolated compound are confirmed using spectroscopic and chromatographic methods.

Caption: Analytical workflow for purity assessment and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess the purity of the isolated compound and to obtain its mass spectrum.

-

Procedure: A small amount of the purified compound is dissolved in a suitable solvent and injected into the GC-MS. The resulting chromatogram will show a single major peak if the compound is pure. The mass spectrum of this peak will provide the molecular weight and fragmentation pattern of the compound, which can be compared to literature values or databases for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To definitively determine the structure of the isolated compound.

-

Procedure: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments. The resulting spectra will provide detailed information about the connectivity of the atoms in the molecule, allowing for unambiguous structure elucidation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Yield of Essential Oil and Phenolic Fraction

| Plant Material | Weight of Plant Material (g) | Volume of Essential Oil (mL) | Yield of Essential Oil (%) | Weight of Phenolic Fraction (g) | Yield of Phenolic Fraction (%) |

| Hypothetical Plant X | 500 | 7.5 | 1.5 | 0.825 | 0.165 |

Table 2: Hypothetical Composition of the Crude Phenolic Fraction by GC-MS

| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) |

| 1 | 12.5 | (Z)-2-(1-Propenyl)phenol | 65.7 |

| 2 | 13.1 | Compound A | 15.2 |

| 3 | 14.8 | Compound B | 8.5 |

| 4 | 16.2 | Other Phenols | 10.6 |

Table 3: Purity Assessment of Isolated (Z)-2-(1-Propenyl)phenol

| Analytical Method | Purity (%) |

| GC-MS (Peak Area) | >99 |

| qNMR | >98 |

Conclusion

While a definitive natural source for (Z)-2-(1-Propenyl)phenol remains to be identified, this technical guide provides a robust and adaptable framework for its isolation and purification from a potential plant source. The outlined workflow, from steam distillation of the essential oil to the final purification by preparative HPLC and subsequent structural confirmation, represents a standard and effective approach in natural product chemistry. Researchers who identify a plant containing (Z)-2-(1-Propenyl)phenol can utilize these protocols as a starting point for developing a specific and optimized isolation procedure.

References

A Technical Guide to the Photochemical Isomerization of 2-(1-Propenyl)phenol to the (Z)-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photochemical isomerization of (E)-2-(1-propenyl)phenol to its thermodynamically less stable (Z)-isomer. Due to limited direct studies on 2-(1-propenyl)phenol, this guide leverages the extensive research on the structurally analogous compound, (E)-anethole [4-methoxy-1-(1-propenyl)benzene], to propose a viable synthetic strategy. The principles of photosensitization and the experimental methodologies detailed herein are expected to be largely applicable to 2-(1-propenyl)phenol.

Introduction

The selective synthesis of (Z)-isomers of substituted styrenes is a significant challenge in organic chemistry, as they are often the less stable geometric isomer. Photochemical isomerization presents a powerful tool to access these high-energy isomers under mild conditions. The isomerization of 2-(1-propenyl)phenol is of interest for the synthesis of specific molecular geometries for applications in materials science and as precursors for complex organic molecules.

The photochemical E/Z isomerization of alkenes can be achieved through direct irradiation or, more commonly, via photosensitization. The latter approach involves the use of a photosensitizer that absorbs light, becomes excited, and then transfers its energy to the alkene, promoting it to an excited state where rotation around the carbon-carbon double bond can occur.

Proposed Signaling Pathway for Photosensitized Isomerization

The photosensitized isomerization of (E)-2-(1-propenyl)phenol to the (Z)-isomer is proposed to proceed through a triplet energy transfer mechanism, analogous to that of (E)-anethole. The process can be visualized as follows:

Caption: Proposed photosensitized isomerization pathway for 2-(1-propenyl)phenol.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from the photosensitized isomerization of (E)-anethole, which serves as a model for the isomerization of (E)-2-(1-propenyl)phenol.

Table 1: Photosensitizer Performance in the Isomerization of (E)-Anethole

| Photosensitizer | Catalyst Loading (mol%) | Solvent | Irradiation Time (h) | Conversion (%) | (E:Z) Ratio | Reference |

| Ir(p-tBu-ppy)₃ | 0.1 | Methanol | 16 | 90 | 10:90 | [1] |

| [Ir(ppy)₂(dtbbpy)]PF₆ | 1.0 | Acetonitrile | 16 | 75 | 25:75 | [1] |

| Eosin Y | 2.0 | Acetonitrile | 24 | 40 | 60:40 | [1] |

| Rose Bengal | 2.0 | Acetonitrile | 24 | 35 | 65:35 | [1] |

Table 2: Spectroscopic and Photophysical Data

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Triplet Energy (ET, kcal/mol) | Reference |

| (E)-Anethole | 259 | 18,000 | ~60 | [1] |

| (Z)-Anethole | 254 | 9,000 | ~60 | [1] |

| Ir(p-tBu-ppy)₃ | 380 | 15,000 | 63 | [1] |

Experimental Protocols

The following are detailed experimental protocols adapted from studies on (E)-anethole isomerization, which can be applied to (E)-2-(1-propenyl)phenol.

General Procedure for Photosensitized Isomerization

A solution of (E)-2-(1-propenyl)phenol and the selected photosensitizer in a suitable solvent is prepared in a reaction vessel transparent to the desired wavelength of light (e.g., a quartz or borosilicate glass tube). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes, as oxygen can quench the triplet excited state of the photosensitizer. The sealed reaction vessel is then irradiated with a light source emitting at a wavelength absorbed by the photosensitizer but not significantly by the alkene isomers to prevent direct photoisomerization. The reaction progress is monitored by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

Detailed Experimental Setup

Light Source: A common light source is a high-pressure mercury lamp or a laser emitting at a specific wavelength. For the visible-light-active photosensitizers listed in Table 1, blue LEDs (e.g., 450 nm) can be a suitable and convenient light source.

Solvent: Acetonitrile and methanol are commonly used solvents for photochemical reactions due to their transparency in the UV-visible region and their ability to dissolve a wide range of organic compounds.

Concentration: The concentration of the starting material is typically in the range of 0.01 to 0.1 M. The photosensitizer concentration is usually 1-5 mol% relative to the substrate.

Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the (Z)-isomer from the (E)-isomer and the photosensitizer. The product is then characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical workflow for the photochemical isomerization of (E)-2-(1-propenyl)phenol.

Caption: General experimental workflow for photochemical isomerization.

Conclusion

This technical guide outlines a comprehensive approach to the photochemical isomerization of (E)-2-(1-propenyl)phenol to its (Z)-isomer. By drawing parallels with the well-studied isomerization of (E)-anethole, a robust experimental framework is proposed. The provided data and protocols offer a solid starting point for researchers aiming to synthesize and study (Z)-2-(1-propenyl)phenol and other (Z)-isomers of substituted styrenes. Further optimization of reaction conditions, including the choice of photosensitizer, solvent, and light source, will be crucial for achieving high yields and selectivity for this specific transformation.

References

Physical and chemical properties of (Z)-2-(1-Propenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest for its potential applications in various fields, including chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data on the compound and its isomers. Due to the limited availability of specific experimental data for the pure (Z)-isomer, this guide also presents hypothesized experimental protocols for its synthesis and characterization based on established methods for related ortho-alkenylphenols. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known structure-activity relationships of phenolic compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar molecules.

Physical and Chemical Properties

The physical and chemical properties of (Z)-2-(1-Propenyl)phenol are summarized in Table 1. It is important to note that while computed data for the specific (Z)-isomer is available, much of the experimental data has been reported for mixtures of cis and trans isomers of 2-(1-propenyl)phenol.

Table 1: Physical and Chemical Properties of 2-(1-Propenyl)phenol Isomers

| Property | (Z)-2-(1-Propenyl)phenol (Computed) | (E)-2-(1-Propenyl)phenol (Computed) | Mixture of cis/trans Isomers (Experimental) |

| Molecular Formula | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol | 134.18 g/mol | 134.18 g/mol |

| Boiling Point | - | - | 230-231 °C |

| Density | - | - | 1.044 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.578 |

| XLogP3 | 2.6 | 2.6 | - |

| Hydrogen Bond Donor Count | 1 | 1 | - |

| Hydrogen Bond Acceptor Count | 1 | 1 | - |

| Rotatable Bond Count | 1 | 1 | - |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | - |

Experimental Protocols

Hypothesized Synthesis of (Z)-2-(1-Propenyl)phenol

The stereoselective synthesis of (Z)-alkenylphenols can be challenging. A potential synthetic route could involve a Wittig-type reaction or a metal-catalyzed cross-coupling reaction designed to favor the formation of the Z-isomer.

Diagram 1: Hypothesized Synthetic Workflow

Methodology:

-

Ylide Formation: Ethyltriphenylphosphonium bromide would be treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding ylide.

-

Wittig Reaction: Salicylaldehyde, dissolved in THF, would then be added dropwise to the ylide solution. The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours.

-

Workup: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether). The combined organic layers would be washed with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

-

Purification: The resulting crude product, likely a mixture of (Z) and (E) isomers, would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the (Z)-isomer.

Proposed Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is crucial for distinguishing between the (Z) and (E) isomers. The coupling constant (J-value) between the vinylic protons is expected to be smaller for the (Z)-isomer (typically 6-12 Hz) compared to the (E)-isomer (typically 12-18 Hz). The chemical shifts of the aromatic and vinylic protons would also provide structural confirmation.

-

¹³C NMR: The ¹³C NMR spectrum would show the expected number of carbon signals, confirming the overall carbon framework of the molecule.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum could provide further structural information, although it may not readily distinguish between the (Z) and (E) isomers without comparative standards.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C=C stretching of the propenyl group and the aromatic ring, as well as C-H bending vibrations, would also be present. The out-of-plane C-H bending vibrations for the cis-disubstituted alkene in the (Z)-isomer would be expected in a different region compared to the trans-disubstituted alkene in the (E)-isomer.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of (Z)-2-(1-Propenyl)phenol are limited. However, based on the known activities of other phenolic compounds and propenylphenols, several potential biological effects can be hypothesized. Phenolic compounds are well-known for their antioxidant and antimicrobial properties.

3.1. Hypothesized Antioxidant Activity

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The presence of the propenyl group might influence this activity.

Diagram 2: Conceptual Antioxidant Mechanism

3.2. Hypothesized Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The lipophilicity conferred by the propenyl group may enhance its ability to interact with and disrupt microbial cell membranes.

3.3. Potential Signaling Pathway Modulation

Phenolic compounds have been shown to modulate various cellular signaling pathways, often related to inflammation and oxidative stress. For instance, they can influence the NF-κB and Nrf2 pathways. While no specific data exists for (Z)-2-(1-Propenyl)phenol, a conceptual model of its potential interaction with these pathways can be proposed.

Diagram 3: Conceptual Signaling Pathway Modulation

A Technical Guide to the Spectroscopic Data of (Z)-2-(1-Propenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-2-(1-Propenyl)phenol. Due to the limited availability of published experimental data for the pure (Z)-isomer, this document presents a combination of experimental data for the related (E)-isomer and predicted data for the (Z)-isomer based on established spectroscopic principles. This approach offers a valuable resource for the identification and characterization of this compound.

Introduction

(Z)-2-(1-Propenyl)phenol is an organic compound featuring a phenol ring substituted with a cis-propenyl group at the ortho position. The stereochemistry of the propenyl group significantly influences its physical, chemical, and spectroscopic properties. Understanding these properties is crucial for its application in various research and development fields, including synthetic chemistry and drug discovery. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are fundamental for its structural elucidation.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for the isomers of 2-(1-Propenyl)phenol.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

Predicted ¹H NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.10-7.20 | m | Ar-H | |

| ~6.80-7.00 | m | Ar-H | |

| ~6.50 | dq | J ≈ 11.5, 1.8 | =CH-CH₃ |

| ~5.80 | dq | J ≈ 11.5, 6.5 | Ar-CH= |

| ~4.90 | s (broad) | -OH | |

| ~1.85 | dd | J ≈ 6.5, 1.8 | -CH₃ |

Experimental ¹H NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.15-7.05 | m | Ar-H | |

| 6.95-6.75 | m | Ar-H | |

| 6.70 | dq | J ≈ 15.8, 1.6 | =CH-CH₃ |

| 6.20 | dq | J ≈ 15.8, 6.5 | Ar-CH= |

| 5.00 | s (broad) | -OH | |

| 1.95 | dd | J ≈ 6.5, 1.6 | -CH₃ |

Predicted ¹³C NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~152.0 | C-OH |

| ~131.0 | Ar-C |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~125.0 | Ar-C-C=C |

| ~121.0 | Ar-CH |

| ~120.0 | =CH-CH₃ |

| ~115.0 | Ar-CH |

| ~14.0 | -CH₃ |

Experimental ¹³C NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 152.5 | C-OH |

| 131.2 | Ar-C |

| 128.8 | Ar-CH |

| 127.3 | Ar-CH |

| 125.8 | Ar-C-C=C |

| 121.2 | Ar-CH |

| 120.5 | =CH-CH₃ |

| 115.5 | Ar-CH |

| 18.5 | -CH₃ |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data for (Z)-2-(1-Propenyl)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~750 | Strong | ortho-disubstituted C-H bend |

Experimental IR Data for (E)-2-(1-Propenyl)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch |

| 3060 | Medium | Aromatic C-H stretch |

| 2960 | Medium | Aliphatic C-H stretch |

| 1605, 1490 | Strong | Aromatic C=C stretch |

| 1245 | Strong | C-O stretch |

| 965 | Strong | trans C=C-H bend |

| 755 | Strong | ortho-disubstituted C-H bend |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum for the (Z)-isomer is expected to be very similar to the experimental spectrum of the (E)-isomer.

Predicted MS Data for (Z)-2-(1-Propenyl)phenol

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 119 | ~80 | [M - CH₃]⁺ |

| 107 | ~40 | [M - C₂H₃]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or more for a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

3.2. IR Spectroscopy

-

Sample Preparation:

-

Neat: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

Disclaimer: The predicted data presented in this guide are for estimation purposes and should be confirmed with experimental data for the pure (Z)-2-(1-Propenyl)phenol isomer once it becomes available. The experimental data for the (E)-isomer is compiled from various publicly available spectral databases.

In-depth Technical Guide on the Crystal Structure of (Z)-2-(1-Propenyl)phenol

A comprehensive search of prominent crystallographic databases and scientific literature has revealed no publicly available crystal structure data for (Z)-2-(1-Propenyl)phenol.

This includes searches of the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and general scientific literature. While information is available for the (E)-isomer and for mixtures of the cis and trans isomers, the specific crystal structure of the (Z)-isomer has not been determined and/or deposited in these databases.

Due to the absence of this fundamental data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols for crystal structure determination, and visualizations of signaling pathways or experimental workflows related to the crystal structure of (Z)-2-(1-Propenyl)phenol.

Path Forward for Researchers, Scientists, and Drug Development Professionals

For researchers and professionals requiring the crystal structure of (Z)-2-(1-Propenyl)phenol for applications such as drug development and molecular modeling, the following steps would be necessary:

-

Synthesis and Purification: The first step would be to either synthesize or procure a high-purity sample of (Z)-2-(1-Propenyl)phenol.

-

Crystallization: The purified compound would then need to be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction analysis. This often involves screening a variety of solvents and conditions.

-

X-ray Diffraction Data Collection: A suitable single crystal would be subjected to X-ray diffraction to collect the necessary diffraction data.

-

Structure Solution and Refinement: The collected data would be used to solve and refine the crystal structure, yielding the precise atomic coordinates and other crystallographic parameters.

Below is a generalized workflow for such a project.

An In-depth Technical Guide on the Solubility of (Z)-2-(1-Propenyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Z)-2-(1-Propenyl)phenol, a compound of interest in various scientific and pharmaceutical applications. This document details its solubility in organic solvents, outlines experimental protocols for solubility determination, and presents a relevant biosynthetic pathway.

Introduction to (Z)-2-(1-Propenyl)phenol

(Z)-2-(1-Propenyl)phenol, also known as (Z)-isoeugenol, is a phenylpropanoid naturally occurring in the essential oils of various plants, such as ylang-ylang. It exists as a geometric isomer of (E)-isoeugenol. Its chemical structure, featuring a hydroxyl group on a benzene ring and a propenyl side chain, influences its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in drug development and other research areas.

Solubility of (Z)-2-(1-Propenyl)phenol

The solubility of (Z)-2-(1-Propenyl)phenol is a key parameter for its handling and use in various experimental and industrial settings. While comprehensive quantitative data for the (Z)-isomer is limited in publicly available literature, existing information indicates its general solubility characteristics.

Qualitative Solubility:

(Z)-2-(1-Propenyl)phenol is generally considered to be soluble in most organic solvents. This is attributed to its phenolic structure which allows for hydrogen bonding and its organic backbone which favors interaction with non-polar solvents. Qualitative assessments indicate solubility in:

-

Ethanol

-

Ether

-

Dimethyl sulfoxide (DMSO)

-

Slightly soluble in Benzene, Chloroform, and Methanol.

Quantitative Solubility Data:

Precise quantitative solubility data for (Z)-2-(1-Propenyl)phenol across a wide range of organic solvents is not extensively documented. However, the following table summarizes the available quantitative and qualitative data. For context, where specific data for the (Z)-isomer is unavailable, information for the general term "isoeugenol" (which may be a mixture of isomers) is provided and noted.

| Solvent | Chemical Form | Solubility | Temperature (°C) |

| Ethanol | (Z)-2-(1-Propenyl)phenol | ≥ 32 mg/mL | Not Specified |

| Ethanol | Isoeugenol (isomer not specified) | Soluble | Not Specified |

| Ether | Isoeugenol (isomer not specified) | Soluble | Not Specified |

| DMSO | Isoeugenol (isomer not specified) | ≥ 21.7 mg/mL | Not Specified |

| Benzene | Isoeugenol (isomer not specified) | Slightly Soluble | Not Specified |

| Chloroform | Isoeugenol (isomer not specified) | Slightly Soluble | Not Specified |

| Methanol | Isoeugenol (isomer not specified) | Sparingly Soluble | Not Specified |

It is important to note that the term "soluble" is a qualitative description and does not provide specific concentration limits. The quantitative data for ethanol and DMSO provide a more concrete understanding of its solubility in these solvents.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of (Z)-2-(1-Propenyl)phenol in an organic solvent using the shake-flask method followed by UV-Vis spectrophotometric analysis.

3.1. Principle

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. An excess amount of the solid solute is added to the solvent and agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The concentration of the solute in the saturated solution is then measured, which represents its solubility at that temperature.

3.2. Materials and Apparatus

-

(Z)-2-(1-Propenyl)phenol (solid)

-

Organic solvent of interest (e.g., ethanol, analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

3.3. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of (Z)-2-(1-Propenyl)phenol and add it to an Erlenmeyer flask.

-

Add a known volume of the organic solvent to the flask. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate at a constant speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Preparation for Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge a portion of the mixture.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Concentration Determination by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (Z)-2-(1-Propenyl)phenol of known concentrations in the same organic solvent.

-

Determination of λmax: Scan one of the standard solutions across a UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Phenolic compounds typically exhibit strong absorbance in the UV region.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).

-

Sample Analysis: Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of (Z)-2-(1-Propenyl)phenol in the chosen solvent at the specified temperature.

-

3.4. Data Reporting

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualization of a Relevant Pathway

The following diagram illustrates the biosynthetic pathway of isoeugenol, providing context for its natural origin.

Caption: Biosynthesis of (Z)-Isoeugenol.

Conclusion

This technical guide has summarized the available information on the solubility of (Z)-2-(1-Propenyl)phenol in organic solvents, provided a detailed experimental protocol for its determination, and visualized its biosynthetic origin. While qualitative data suggests broad solubility in organic solvents, further quantitative studies are needed to establish a comprehensive solubility profile. The provided protocol offers a robust method for researchers to determine this crucial parameter for their specific applications in drug development and other scientific endeavors.

Methodological & Application

Application Notes and Protocols for the Quantification of (Z)-2-(1-Propenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest in various fields, including flavor and fragrance, and as a potential bioactive molecule. Accurate and precise quantification of this analyte is crucial for quality control, research, and development purposes. This document provides detailed application notes and protocols for the quantitative analysis of (Z)-2-(1-Propenyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocols are based on established methods for structurally similar phenolic compounds and provide a strong foundation for the analysis of (Z)-2-(1-Propenyl)phenol. Method validation and optimization are recommended for specific matrices.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like (Z)-2-(1-Propenyl)phenol. Derivatization is often employed to improve chromatographic behavior and sensitivity.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. It is well-suited for the analysis of phenolic compounds.

-

Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for identical calibration standards. It is a powerful tool for purity assessment and the determination of compound concentration in solutions.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenolic compounds structurally similar to (Z)-2-(1-Propenyl)phenol, such as eugenol and isoeugenol. These values can serve as a benchmark for method development and validation.

| Analytical Method | Analyte (Analogue) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-DAD | Eugenol | 12.5 - 1000 ng/mL (r² > 0.9999) | 0.81 ng/mL | 2.47 ng/mL | [1][2][3] |

| GC-MS | Various Phenols | 0.7 - 4000 µg/L | 0.07 - 0.20 µg/L | 0.23 - 0.70 µg/L |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for the analysis of volatile phenols in various matrices.[4]

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 10 mL of a liquid sample (e.g., beverage, aqueous extract), add 2 g of sodium chloride to increase the ionic strength.

-

Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean vial.

-

Repeat the extraction process twice more and combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

(Optional but Recommended) Derivatization: To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

b. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for (Z)-2-(1-Propenyl)phenol (and its derivative if applicable).

c. Quantification

Prepare a calibration curve using standard solutions of (Z)-2-(1-Propenyl)phenol of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Workflow for GC-MS Analysis

Caption: General workflow for the quantification of (Z)-2-(1-Propenyl)phenol by GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the analysis of eugenol and other phenolic compounds.[1][2][3]

a. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b. HPLC Instrumental Parameters

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The optimal ratio may require adjustment.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for (Z)-2-(1-Propenyl)phenol)

c. Quantification

Prepare a calibration curve by injecting standard solutions of (Z)-2-(1-Propenyl)phenol at different concentrations. The concentration in the sample is determined by comparing the peak area to the standard curve.

Workflow for HPLC Analysis

Caption: General workflow for the quantification of (Z)-2-(1-Propenyl)phenol by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the principles of qNMR for the absolute quantification of (Z)-2-(1-Propenyl)phenol.

a. Sample Preparation

-

Accurately weigh a specific amount of the sample containing (Z)-2-(1-Propenyl)phenol into an NMR tube.

-

Accurately weigh and add a known amount of a certified internal standard (IS) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

-

Ensure thorough mixing to achieve a homogeneous solution.

b. NMR Instrumental Parameters

-

NMR Spectrometer: 400 MHz or higher field strength spectrometer

-

Probe: Standard 5 mm probe

-

Temperature: 298 K

-

Pulse Program: A standard 1D proton pulse program (e.g., zg30)

-

Acquisition Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A d1 of 30 seconds is often sufficient for accurate quantification.

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Spectral Width (sw): Cover all signals of interest.

-

Acquisition Time (aq): Sufficient for good digital resolution.

-

c. Data Processing and Quantification

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate a well-resolved, non-overlapping signal of (Z)-2-(1-Propenyl)phenol and a signal from the internal standard.

-

Calculate the concentration of (Z)-2-(1-Propenyl)phenol using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

-

Canalyte = Concentration of the analyte

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

V = Volume of the solvent

-

subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

-

Logical Relationship in qNMR Quantification

Caption: Logical relationship for quantification using the internal standard method in qNMR.

References

- 1. scispace.com [scispace.com]

- 2. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of eugenol in clove extract by a validated HPLC method | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Separation of (Z)- and (E)-2-(1-propenyl)phenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation of (Z)- and (E)-2-(1-propenyl)phenol geometric isomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are described: a reversed-phase method on a C18 column and a normal-phase method on a silica column, providing flexibility for various laboratory setups and selectivity requirements. The described protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.

Introduction

(Z)- and (E)-2-(1-propenyl)phenol are geometric isomers that can exhibit different biological activities and physicochemical properties. Accurate and reliable separation of these isomers is crucial for their individual characterization, quantification, and for ensuring the purity of isomeric mixtures in various applications, including pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related compounds. This document provides detailed experimental protocols for both reversed-phase and normal-phase HPLC methods to achieve baseline separation of (Z)- and (E)-2-(1-propenyl)phenol.

Physicochemical Properties of Analytes

| Property | (Z)-2-(1-propenyl)phenol | (E)-2-(1-propenyl)phenol |

| Molecular Formula | C₉H₁₀O | C₉H₁₀O |

| Molecular Weight | 134.17 g/mol | 134.17 g/mol [1] |

| Appearance | - | Colorless viscous liquid[1] |

| General Class | Phenols | Phenols[1] |

HPLC Methodologies

Two primary HPLC methods are proposed to provide flexibility in laboratory instrumentation and to address potential selectivity challenges.

Method 1: Reversed-Phase HPLC

Reversed-phase HPLC is a widely used and robust technique suitable for the separation of moderately polar to non-polar compounds. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm[2] |

| Injection Volume | 10 µL |

Method 2: Normal-Phase HPLC

Normal-phase HPLC can offer superior selectivity for the separation of geometric isomers due to the different interactions of the isomers' spatial arrangements with the polar stationary phase.[3][4][5]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Silica, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (95:5, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 274 nm[2] |

| Injection Volume | 10 µL |

Experimental Protocols

Reagent and Sample Preparation

-

Mobile Phase Preparation (Reversed-Phase):

-

Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

-

-

Mobile Phase Preparation (Normal-Phase):

-

Carefully measure 950 mL of n-hexane and 50 mL of isopropanol and combine them in a suitable container.

-

Mix thoroughly and degas the mobile phase.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of a mixture of (Z)- and (E)-2-(1-propenyl)phenol.

-

Dissolve the sample in 10 mL of methanol (for reversed-phase) or isopropanol (for normal-phase) to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL using the respective solvent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

HPLC System Setup and Operation

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature and detector wavelength as specified in the chromatographic conditions.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solution.

-

Record the chromatogram and integrate the peaks corresponding to the (Z)- and (E)-isomers.

Data Presentation

The following table summarizes the expected chromatographic performance for the two proposed methods. These are hypothetical values based on typical separations of geometric isomers and should be confirmed experimentally.

| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase |

| Retention Time (t_R) of (E)-isomer (min) | ~ 10.5 | ~ 8.2 |

| Retention Time (t_R) of (Z)-isomer (min) | ~ 11.2 | ~ 9.5 |

| Resolution (R_s) | > 1.5 | > 2.0 |

| Tailing Factor (T_f) | 0.9 - 1.2 | 0.9 - 1.3 |

| Theoretical Plates (N) | > 5000 | > 6000 |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC separation of (Z)- and (E)-2-(1-propenyl)phenol.

Discussion

The choice between the reversed-phase and normal-phase method will depend on the specific requirements of the analysis. The reversed-phase method is generally more robust and uses more common and less hazardous mobile phases. However, the normal-phase method may provide better selectivity and resolution for these geometric isomers. It is recommended to screen both methods to determine the most suitable one for a particular application. Method optimization, including fine-tuning the mobile phase composition and gradient profile (for reversed-phase), may be necessary to achieve optimal separation.

Conclusion

The HPLC methods detailed in this application note provide a solid foundation for the successful separation of (Z)- and (E)-2-(1-propenyl)phenol isomers. The protocols are designed to be clear and easy to follow for researchers, scientists, and drug development professionals, enabling accurate and reliable analysis of these compounds.

References

- 1. 2-(1-Propenyl)phenol, (E)- | C9H10O | CID 5463403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Normal-phase high-performance liquid chromatographic determination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

Application Notes and Protocols for the GC-MS Analysis of (Z)-2-(1-Propenyl)phenol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of (Z)-2-(1-Propenyl)phenol, also known as cis-isoeugenol, and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

(Z)-2-(1-Propenyl)phenol and its derivatives are of significant interest in various fields, including flavor and fragrance, pharmaceuticals, and materials science. As isomers of the more common trans-isoeugenol, these compounds exhibit unique chemical and biological properties. Accurate and reliable analytical methods are crucial for their identification, quantification, and characterization in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity. This application note outlines a comprehensive approach to the GC-MS analysis of these compounds, including sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

The biological activities of isoeugenol isomers, including their antioxidant and antimicrobial properties, are well-documented.[1][2][3] These effects are often mediated through specific signaling pathways. For instance, the antioxidant effects of related phenolic compounds have been shown to be modulated by the Nrf2/HO-1 signaling pathway, which plays a key role in cellular defense against oxidative stress.[4] The antimicrobial action is often attributed to the disruption of microbial cell membranes.[2] Understanding these pathways is essential for the development of new therapeutic agents and functional ingredients.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix in which the analytes are present.

a) Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting (Z)-2-(1-Propenyl)phenol derivatives from aqueous samples.

-

To 10 mL of the aqueous sample, add 10 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the organic layer.

-

Repeat the extraction process twice more with fresh organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

b) Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up complex samples and concentrating the analytes.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the pre-treated sample onto the cartridge at a slow flow rate.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of solvent for GC-MS analysis.

Derivatization Protocol (Silylation)

Derivatization is often employed to improve the volatility and thermal stability of phenolic compounds, leading to better chromatographic peak shapes and increased sensitivity. Silylation is a common derivatization technique for compounds with active hydrogens.

-

To the dried sample extract (from LLE or SPE), add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

GC-MS Analysis

The following parameters provide a starting point for the analysis and may require optimization for specific instruments and derivatives.

Gas Chromatography (GC) Conditions:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like Ucon for isomer separation[5] |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ion Source Temperature | 230°C |

| Interface Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative Data

The following table summarizes the expected retention times and key mass spectral fragments for (Z)-2-(1-Propenyl)phenol and its trimethylsilyl (TMS) derivative. This data is essential for the identification and quantification of these compounds.

| Compound | Derivative | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) and Relative Abundance (%) |

| (Z)-2-(1-Propenyl)phenol | - | ~12-15 | 164 (M+, 100%), 149 (40%), 131 (35%), 121 (20%), 91 (30%), 77 (25%) |

| (Z)-2-(1-Propenyl)phenol | TMS | ~14-17 | 236 (M+, 50%), 221 (100%), 147 (15%), 73 (80%) |

Note: Retention times are approximate and will vary depending on the specific GC system and conditions used. The mass spectral data for the underivatized compound is based on the NIST database. The data for the TMS derivative is predicted based on common fragmentation patterns of silylated phenols, where a loss of a methyl group (M-15) is a characteristic fragment [M-15]+, resulting in the ion at m/z 221, and the trimethylsilyl cation at m/z 73 is also a prominent ion.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of (Z)-2-(1-Propenyl)phenol derivatives.

Caption: GC-MS analysis workflow.

Putative Antioxidant Signaling Pathway

This diagram illustrates a potential signaling pathway through which (Z)-2-(1-Propenyl)phenol and its derivatives may exert their antioxidant effects, based on the known activity of related phenolic compounds.

References

- 1. Effects of isoeugenol on oxidative stress pathways in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. globethesis.com [globethesis.com]

- 4. mdpi.com [mdpi.com]

- 5. GC Behavior of cis/trans-Asarones and Other Propenylphenolethers - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of (Z)-2-(1-Propenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(1-Propenyl)phenol, also known as cis-isoeugenol, is a phenolic compound of interest for its potential biological activities, including antioxidant effects. Phenolic compounds are known to exhibit antioxidant properties due to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. The evaluation of in vitro antioxidant activity is a crucial first step in the assessment of the potential of (Z)-2-(1-Propenyl)phenol as a therapeutic agent or a valuable compound in various applications.

Data Presentation

The following table summarizes the quantitative antioxidant activity data for isoeugenol, a structurally related compound to (Z)-2-(1-Propenyl)phenol. It is important to note that the specific isomer of isoeugenol was not specified in the source study.

| Compound | Assay | Parameter | Result | Reference |

| Isoeugenol | DPPH Radical Scavenging | EC50 | 17.1 µg/mL | [1] |

| Isoeugenol | ABTS Radical Scavenging | EC50 | 10.5 µg/mL | [1] |

| Isoeugenol | FRAP | Reducing Power | 18.4 mmol Fe(II)/g | [1][2] |

Note: EC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower EC50 value indicates higher antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

-

(Z)-2-(1-Propenyl)phenol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of (Z)-2-(1-Propenyl)phenol in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar concentration range for the positive control.

-

-

Assay Protocol:

-

Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the sample or standard to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the sample with DPPH solution.

-

-

Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

-

(Z)-2-(1-Propenyl)phenol

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol (80%)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with 80% methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare serial dilutions of (Z)-2-(1-Propenyl)phenol and the positive control (Trolox) in methanol.

-

Assay Protocol:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of the sample or standard to the wells.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample with ABTS•+ solution.

-

-

Determination of EC50 or TEAC: The antioxidant activity can be expressed as the EC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

-

(Z)-2-(1-Propenyl)phenol

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the reagent to 37°C before use.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare serial dilutions of (Z)-2-(1-Propenyl)phenol and the positive control in a suitable solvent.

-

Prepare a standard curve using different concentrations of ferrous sulfate (e.g., 100-1000 µM).

-

-

Assay Protocol:

-